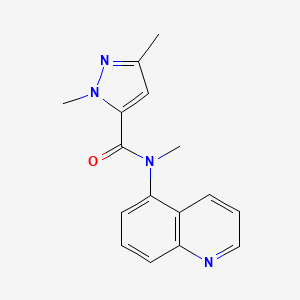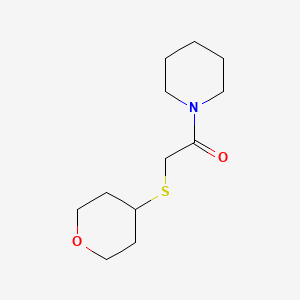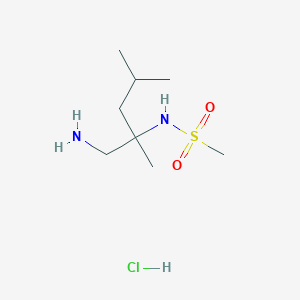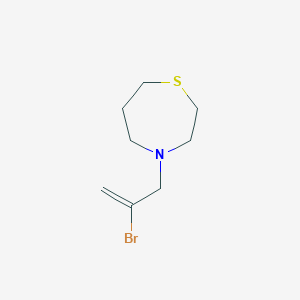
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the brain and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for drug addiction.
Mécanisme D'action
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 are wide-ranging and include pain relief, anti-inflammatory effects, anti-cancer effects, and effects on the central nervous system. It has also been shown to have effects on appetite, memory, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its potency and potential for abuse also make it a challenging compound to work with, particularly in animal studies.
Orientations Futures
There are many potential future directions for research on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497, including further studies on its therapeutic potential for pain, inflammation, and neurological disorders. There is also potential for the development of novel cannabinoid-based drugs based on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 and related compounds. Additionally, further studies on the mechanisms of action and pharmacokinetics of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 could lead to a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is synthesized through a multi-step process involving the reaction of cyclohexanone with thiomorpholine to form N-(2-hydroxycyclohexyl)thiomorpholine. This intermediate is then reacted with 4-bromobutyric acid to form N-(2-hydroxycyclohexyl)-2-(4-bromobutyramido)thiomorpholine. Finally, this compound is reacted with thionyl chloride to form N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497.
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-10(15-6-8-18-9-7-15)13(17)14-11-4-2-3-5-12(11)16/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXAMVKJQVQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)


![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

